molecular formula C35H60N12O6 B1220340 Argiopinin II CAS No. 117233-42-8

Argiopinin II

Cat. No.: B1220340
CAS No.: 117233-42-8
M. Wt: 744.9 g/mol
InChI Key: FYFIQPOMCZFNLW-UHFFFAOYSA-N
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Description

Argiopinin II is a neurotoxic compound isolated from the venom of the orb-weaver spider Argiope lobata. It belongs to a class of polyamine toxins that act as glutamate receptor antagonists, specifically targeting ionotropic glutamate receptors (iGluRs) such as NMDA and AMPA receptors . These receptors play critical roles in synaptic transmission, and their inhibition by argiopinins disrupts excitatory signaling in the nervous system.

Structurally, argiopinins are characterized by polyamine backbones with aromatic moieties, which facilitate their interaction with receptor binding sites.

Properties

IUPAC Name

N-[5-[[2-amino-6-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]hexanoyl]amino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60N12O6/c1-47(19-9-17-42-33(52)25(37)11-8-16-44-35(39)40)18-6-3-10-24(36)32(51)41-14-4-2-5-15-43-34(53)27(21-29(38)49)46-30(50)20-23-22-45-26-12-7-13-28(48)31(23)26/h7,12-13,22,24-25,27,45,48H,2-6,8-11,14-21,36-37H2,1H3,(H2,38,49)(H,41,51)(H,42,52)(H,43,53)(H,46,50)(H4,39,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIQPOMCZFNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922347
Record name 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117233-42-8
Record name Argiopinin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Argiopinin II involves multiple steps, typically starting with the preparation of intermediate compounds that are then coupled together under specific reaction conditions. The synthetic route often includes the use of protecting groups to ensure the selective reaction of functional groups.

Chemical Reactions Analysis

Argiopinin II undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyindole moiety, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine groups within the compound, converting them to amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Argiopinin II has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Argiopinin II involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amino groups and hydroxyindole moiety allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved are still under investigation, but it is believed that this compound can influence various biochemical processes through these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key compounds structurally or functionally related to Argiopinin II:

Compound Source Target Receptor Key Structural Features Biological Activity
This compound Argiope lobata NMDA/AMPA receptors Polyamine core, aromatic substituents Non-competitive glutamate antagonism
Argiopinin I Argiope lobata NMDA/AMPA receptors Similar polyamine backbone Reduced potency compared to this compound
JSTX-3 Nephila clavata NMDA receptors Phenolic group, polyamine chain Irreversible receptor blockade
Philanthotoxin Wasp venom Nicotinic/iGluRs Polyamine with terminal headgroup Broad-spectrum ion channel inhibition

Key Research Findings

Potency and Selectivity: this compound exhibits higher specificity for AMPA receptors compared to Argiopinin I, which shows broader but weaker activity across NMDA and kainate receptors .

Metabolic Regulation: Metabolomic studies reveal that Argiopinin I is downregulated in plant-root treatments involving microbial interactions, hinting at its role in stress response pathways . No analogous data exist for this compound, highlighting a gap in comparative metabolic studies.

Structural-Activity Relationships (SAR): Minor modifications in polyamine chain length or aromatic groups significantly alter receptor affinity. For example, the absence of a hydroxyl group in this compound compared to JSTX-3 correlates with reduced irreversible binding . Evidence from Martin et al.

Q & A

Q. What steps should be taken when this compound’s mechanism of action conflicts across studies?

  • Methodological Answer : Replicate conflicting experiments under identical conditions. Use orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) to confirm target engagement. Collaborate with original authors to share reagents/methods. Publish negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argiopinin II
Reactant of Route 2
Argiopinin II

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